molecular formula C29H32N4O3 B2676077 1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1172417-69-4

1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No. B2676077
CAS RN: 1172417-69-4
M. Wt: 484.6
InChI Key: HHLUXUQKOVESGU-UHFFFAOYSA-N
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Description

1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C29H32N4O3 and its molecular weight is 484.6. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

A series of azole-containing piperazine derivatives, which include structures similar to the chemical compound , have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These compounds have shown moderate to significant activity in vitro, indicating their potential for developing new antimicrobial agents. For example, specific derivatives exhibited remarkable broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs such as chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Anti-HIV Activity

In the quest for new treatments against HIV, derivatives of the compound have been synthesized and tested for their anti-HIV activity. The research focused on developing non-nucleoside reverse transcriptase inhibitors, a class of drugs that block an enzyme HIV needs to replicate. Some derivatives showed promise in preclinical evaluations, indicating potential applications in HIV therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anti-inflammatory Activity

Novel compounds synthesized from the parent chemical have been evaluated for their anti-inflammatory properties. These studies have demonstrated that certain derivatives exhibit significant in vitro and in vivo anti-inflammatory activities, making them potential candidates for developing new anti-inflammatory drugs (Ahmed, Molvi, & Khan, 2017).

Electrochemical Synthesis

The electrochemical synthesis approach has been utilized to create new derivatives of the compound, exploring innovative pathways to synthesize therapeutic agents. This research highlights the versatility of electrochemical methods in drug discovery and development processes (Amani & Nematollahi, 2012).

Antidepressant Activity

Further research has delved into the metabolic pathways of similar compounds, elucidating their oxidative metabolism in the human body. This is crucial for understanding how these compounds can be developed into safe and effective antidepressants, highlighting their potential in treating major depressive disorders (Hvenegaard et al., 2012).

properties

IUPAC Name

1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3/c1-35-26-13-12-23(18-27(26)36-2)19-29(34)32-16-14-31(15-17-32)21-28-30-24-10-6-7-11-25(24)33(28)20-22-8-4-3-5-9-22/h3-13,18H,14-17,19-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLUXUQKOVESGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

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